BenchChemオンラインストアへようこそ!

Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride

Solubility Salt Selection Formulation

Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride (CAS 2309467-03-4) is a bifunctional small-molecule building block comprising a cyclopropane core bearing both a methyl ester and a piperazine moiety, supplied as the dihydrochloride salt (molecular formula C9H18Cl2N2O2; MW 257.16 g/mol). The compound occupies the intersection of cyclopropane- and piperazine-based chemical space, a region of substantial current interest in medicinal chemistry for generating three-dimensional, sp³-rich scaffolds.

Molecular Formula C9H18Cl2N2O2
Molecular Weight 257.16
CAS No. 2309467-03-4
Cat. No. B2456836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride
CAS2309467-03-4
Molecular FormulaC9H18Cl2N2O2
Molecular Weight257.16
Structural Identifiers
SMILESCOC(=O)C1(CC1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C9H16N2O2.2ClH/c1-13-8(12)9(2-3-9)11-6-4-10-5-7-11;;/h10H,2-7H2,1H3;2*1H
InChIKeyURECKXQBVSRRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate Dihydrochloride (CAS 2309467-03-4): Baseline Characteristics for Procurement Evaluation


Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride (CAS 2309467-03-4) is a bifunctional small-molecule building block comprising a cyclopropane core bearing both a methyl ester and a piperazine moiety, supplied as the dihydrochloride salt (molecular formula C9H18Cl2N2O2; MW 257.16 g/mol) . The compound occupies the intersection of cyclopropane- and piperazine-based chemical space, a region of substantial current interest in medicinal chemistry for generating three-dimensional, sp³-rich scaffolds [1]. It is commercially available from multiple vendors at research-grade purities typically ≥95%, with one supplier specifying 98% purity .

Why Generic Substitution Fails for Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate Dihydrochloride: Structural Basis for Differentiated Procurement


Although numerous piperazine-cyclopropane building blocks are commercially available, the present compound embodies a unique combination of three structural features—(i) direct C–N linkage of piperazine to the cyclopropane α-carbon, (ii) a methyl ester at that same quaternary center, and (iii) presentation as the crystalline dihydrochloride salt—that together define its reactivity and physicochemical profile [1]. Substituting a superficially similar analog such as 1-(cyclopropylcarbonyl)piperazine (CAS 59878-57-8) or 1-cyclopropylpiperazine (CAS 20327-23-5) would trade this α-quaternary, geminally-disubstituted architecture for a simpler structure lacking the ester handle, fundamentally altering downstream synthetic versatility and physicochemical properties [2]. The absence of published head-to-head biological or pharmacokinetic comparisons within this specific subclass reflects the compound's status as a relatively novel scaffold, elevating the importance of structural differentiation in procurement decisions [3].

Quantitative Differentiation Evidence for Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate Dihydrochloride vs. Structural Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base Form for Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate

The dihydrochloride salt form (target compound) provides a critical solubility advantage over the corresponding free base (CAS 1379270-70-8, MW 184.24 g/mol). The free base carries no ionizable counterions and is expected to exhibit substantially lower aqueous solubility at neutral pH [1]. The dihydrochloride salt, by contrast, bears two equivalents of HCl (MW 257.16 g/mol), generating a dicationic species in aqueous solution that dramatically enhances water solubility . This salt vs. free base differentiation is well-established in piperazine chemistry, where dihydrochloride salts are routinely employed to facilitate aqueous handling in biological assays and coupling reactions [2].

Solubility Salt Selection Formulation

Molecular Architecture Uniqueness: α-Quaternary Cyclopropane Substitution Pattern of Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate Dihydrochloride

The target compound features a geminally-disubstituted, α-quaternary cyclopropane center bearing both a piperazine ring (direct C–N bond) and a methyl ester. This substitution pattern—where the piperazine nitrogen is directly attached to the cyclopropane ring carbon that also carries the ester—is rare among commercially available building blocks. The closest readily available comparator, 1-(cyclopropylcarbonyl)piperazine (CAS 59878-57-8; MW 154.21 g/mol), features an amide carbonyl linker between the cyclopropane and piperazine, resulting in a fundamentally different geometry (sp² carbonyl vs. sp³ C–N), reduced three-dimensionality, and distinct hydrogen-bonding capacity [1]. The α-quaternary center also eliminates the stereochemical lability present in simpler α-monosubstituted analogs. This structural uniqueness is supported by the absence of the scaffold in major building block databases, distinguishing it from more common cyclopropane-piperazine amides [2].

Scaffold Diversity Lead Optimization SAR Studies

Methyl Ester as a Synthetic Handle: Differentiating Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate Dihydrochloride from the Corresponding Carboxylic Acid

The methyl ester functionality in the target compound provides a distinct synthetic handle compared to the corresponding carboxylic acid analog, 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride (CAS 1955506-45-2; MW ~213.06 for the free acid form) . The methyl ester is amenable to direct aminolysis, hydrazinolysis, and reduction chemistry without requiring prior activation (e.g., HATU/HBTU coupling), reducing synthesis step count by one relative to the acid [1]. The ester also offers orthogonal protection during piperazine functionalization, enabling sequential derivatization strategies. Computed LogP for the free base of the target compound is 0.4408, indicating moderate lipophilicity suitable for both aqueous and organic-phase chemistry, whereas the carboxylic acid analog would be substantially more polar and may require different solvent conditions .

Synthetic Versatility Prodrug Design Parallel Synthesis

Cyclopropane Ring Architectural Rigidity: Differentiation of Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate Dihydrochloride from Saturated Cycloalkyl Analogs

The cyclopropane ring in the target compound imparts conformational rigidity and metabolic stability advantages not available with larger cycloalkyl analogs such as methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate or the corresponding cyclohexane analog . Cyclopropane C–H bonds exhibit higher bond dissociation energy (106 kcal/mol) compared to typical methylene C–H bonds (98 kcal/mol), rendering them less susceptible to cytochrome P450-mediated oxidative metabolism [1]. Additionally, the cyclopropane ring locks the piperazine and ester substituents in a fixed relative orientation, reducing the entropic penalty upon target binding compared to the more flexible cyclopentane (pseudorotation) or cyclohexane (chair-flipping) scaffolds. This rigidification strategy has been validated across numerous drug discovery campaigns, where cyclopropane incorporation has been shown to improve metabolic stability, target selectivity, and pharmacokinetic profiles [2].

Metabolic Stability Conformational Restriction Pharmacokinetics

Purity Benchmarking: Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate Dihydrochloride at ≥98% vs. Industry Standard Building Blocks

The target compound is commercially available at 98% purity (Leyan, Product No. 1827661), a specification that exceeds the typical ≥95% purity offered for many research-grade piperazine-cyclopropane building blocks . For comparison, the structurally related 1-(cyclopropylcarbonyl)piperazine is commonly supplied at 97% purity (Thermo Scientific), and 1-cyclopropylpiperazine dihydrochloride at 97% (Thermo Scientific) [1][2]. The higher purity specification reduces potential impurity-driven variability in downstream SAR studies, particularly important when the building block is used at early synthetic steps where impurities can propagate. The compound is also available at min. 95% purity from CymitQuimica (Biosynth brand), providing procurement flexibility based on application sensitivity .

Quality Assurance Reproducibility Procurement Specification

Prioritized Application Scenarios for Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate Dihydrochloride Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring 3D-Rich, sp³-Dense Primary Amine-Containing Scaffolds

The direct C–N linkage between piperazine and the α-quaternary cyclopropane carbon creates a geometrically unique scaffold not accessible from common amide-linked cyclopropane-piperazine building blocks . The cyclopropane ring enforces rigidity and provides a defined vector orientation for the piperazine NH and ester carbonyl, enabling fragment growing with predictable geometry. The sp³ hybridization at the quaternary center disrupts molecular planarity, potentially improving aqueous solubility and reducing crystal packing—properties valued in fragment library design [1]. The pre-formed dihydrochloride salt facilitates direct use in aqueous biochemical screens without additional formulation steps [2].

Parallel Library Synthesis Leveraging Orthogonal Ester and Piperazine Reactive Handles

The methyl ester group serves as an electrophilic handle for direct amide or hydrazide formation without coupling reagents, while the free piperazine NH (after neutralization) can be independently elaborated via reductive amination, sulfonylation, or arylation . This orthogonality is not available in the corresponding carboxylic acid analog (CAS 1955506-45-2), which would require protection/deprotection strategies to achieve the same sequential diversification [1]. The computed LogP of 0.4408 (free base) is compatible with standard organic solvents for library chemistry while retaining sufficient polarity for aqueous workup [2]. The 98% commercial purity supports reliable stoichiometric control across multi-step parallel synthesis arrays .

Metabolic Stability-Focused Lead Optimization Using Cyclopropane as a Metabolic Shield

For lead series where oxidative metabolism at benzylic or alkyl positions has been identified as a clearance liability, replacement of a cyclopentyl or cyclohexyl spacer with the cyclopropane core of this building block offers a validated strategy for improving metabolic stability . The elevated C–H bond dissociation energy of cyclopropane (106 vs. 98 kcal/mol for methylene) reduces susceptibility to CYP450-mediated oxidation, a benefit documented across multiple medicinal chemistry programs [1]. The piperazine NH provides a vector for appending the target-specific pharmacophore, while the ester can be hydrolyzed to the acid for improved solubility or retained as a prodrug element [2].

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

The moderate computed LogP (0.4408), low molecular weight (free base MW 184.24; salt MW 257.16), and low TPSA (41.57 Ų) place this scaffold within favorable CNS drug-like chemical space . The cyclopropane ring has been shown to enhance blood-brain barrier penetration in multiple CNS-targeted campaigns, attributed to its compact size and altered hydrogen-bonding capacity relative to larger rings [1]. The sp³-rich character (Fsp³ = 0.56 for the free base) exceeds the typical threshold associated with improved clinical success rates, while the free piperazine NH provides a basic amine center (predicted pKa ~8-9) for potential engagement with aspartate-rich CNS target binding pockets [2].

Quote Request

Request a Quote for Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.